2-[(3-Fluorophenyl)amino]cyclopentan-1-ol
Description
Chemical Name: 2-[(3-Fluorophenyl)amino]cyclopentan-1-ol CAS Number: 1182443-29-3 Molecular Formula: C₁₁H₁₄FNO Role/Application: This compound serves as a key intermediate in synthesizing AZD1152 (a potent aurora kinase inhibitor), which is under investigation for treating hyperproliferative diseases like cancer . The molecule features a cyclopentanol core substituted with a 3-fluorophenylamino group, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
2-(3-fluoroanilino)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-8-3-1-4-9(7-8)13-10-5-2-6-11(10)14/h1,3-4,7,10-11,13-14H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBDYIFNLGNYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)amino]cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and cyclopentanone.
Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with cyclopentanone in the presence of a suitable catalyst, such as a Lewis acid, to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(3-Fluorophenyl)amino]cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The primary structural analogs of 2-[(3-Fluorophenyl)amino]cyclopentan-1-ol include halogenated phenylamino derivatives. A notable example is (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol (CAS: Not explicitly provided), which differs in halogen type (chlorine vs. fluorine) and substitution position (2- vs. 3-position on the phenyl ring) .
Table 1: Structural and Functional Comparison
Electronic and Pharmacological Implications
- Fluorine vs. Metabolic Stability: Fluorine’s resistance to oxidative metabolism may improve the pharmacokinetic profile of the 3-fluoro derivative, making it preferable in drug development . Steric Effects: Chlorine’s larger van der Waals radius (1.80 Å vs. 1.47 Å for fluorine) could introduce steric clashes in target binding, reducing efficacy .
Substitution Position :
Stereochemical Considerations
The (1R,2R) configuration in the chloro analog () highlights the importance of stereochemistry in biological activity.
Research Tools and Methodologies
- Structural Analysis : Software like SHELX and SHELXL are widely used for crystallographic refinement, enabling precise determination of molecular configurations .
- Molecular Visualization : Tools such as UCSF Chimera facilitate interactive 3D analysis of analogs, aiding in comparative studies of steric and electronic properties .
Biological Activity
2-[(3-Fluorophenyl)amino]cyclopentan-1-ol is a chiral compound characterized by its cyclopentane structure, which includes an amino group and a fluorinated phenyl moiety. This unique structure suggests potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the fluorine atom can significantly influence the compound's chemical reactivity and biological interactions, making it a subject of interest for researchers.
The chemical structure of this compound can be represented as follows:
This compound features:
- Cyclopentane ring : Provides a stable framework.
- Amino group : Potential for hydrogen bonding and interaction with biological targets.
- Fluorinated phenyl group : Enhances lipophilicity and may influence receptor binding.
Biological Activity
The biological activity of this compound is predicted based on its structural characteristics. Compounds with similar structures often exhibit various pharmacological activities, including:
- Antiproliferative Effects : Studies suggest that cyclopentane derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown marked antiproliferative activity against human cancer cell lines such as HeLa and MCF7 .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. Computer-aided predictions indicate potential interactions with multiple enzyme targets involved in disease processes.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound. The following table summarizes notable activities of related compounds:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| (1R,2S)-2-Aminocyclopentan-1-ol | Similar cyclopentane structure without fluorine | Potential neuroprotective effects |
| 2-Fluorobenzylamine | Contains only the fluorobenzyl group | Antidepressant properties |
| (1R)-N-(2-Fluorobenzyl)proline | Proline derivative with similar fluorobenzyl moiety | Antitumor activity |
The mechanism of action for this compound likely involves:
- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with target proteins or enzymes.
- Hydrophobic Interactions : The fluorinated phenyl group may engage in hydrophobic interactions, enhancing binding affinity to lipid membranes or protein pockets.
- Modulation of Protein Activity : By interacting with specific molecular targets, this compound could alter the activity of proteins involved in various cellular processes.
Case Studies
Recent studies have explored the biological effects of similar compounds in detail:
- A study on monoterpene-based amino alcohols demonstrated their utility as starting points for synthesizing compounds with significant antiproliferative activity against cancer cell lines .
- Research has shown that compounds derived from cyclopentane structures exhibit diverse pharmacological activities, including antimicrobial and anticancer properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
